molecular formula C9H11NO3 B1437414 2-ethoxy-4-[(1E)-(hydroxyimino)methyl]phenol CAS No. 34184-93-5

2-ethoxy-4-[(1E)-(hydroxyimino)methyl]phenol

Cat. No. B1437414
CAS RN: 34184-93-5
M. Wt: 181.19 g/mol
InChI Key: AZAMLLOELYKGDG-UXBLZVDNSA-N
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Description

“2-ethoxy-4-[(1E)-(hydroxyimino)methyl]phenol” is a chemical compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol . It is also known by its IUPAC name, 3-ethoxy-4-hydroxybenzaldehyde oxime .

Physical and Chemical Properties This compound is a powder at room temperature . It has a melting point of 101-106 degrees Celsius .

Scientific Research Applications

Application in Polymer Science

  • Scientific Field: Polymer Science
  • Summary of the Application: The compound “2-ethoxy-4-[(1E)-(hydroxyimino)methyl]phenol” is used in the synthesis of a new type of oligo-Schiff-base . This oligo-Schiff-base has been studied for its optical, morphological, and antioxidant properties .
  • Methods of Application or Experimental Procedures: The compound is synthesized from the condensation reaction of 3-ethoxy-2-hydroxybenzaldehyde with 2-aminophenol. The subsequent oxidative polycondensation process yields the target oligo-Schiff-base .
  • Results or Outcomes: The optical properties of the compound and the oligo-Schiff-base’s thin films were compared mainly with UV–Vis spectroscopy. The band gap values of the compound and the oligo-Schiff-base films were obtained as 2.224 and 1.404 eV, respectively . The antioxidant activities were investigated using in vitro FRAP, CUPRAC, DPPH, and ABTS methods. The data demonstrated that the compound and oligo-Schiff-base had effective reducing antioxidant potentials and radical scavenging activities .

Application in Chemistry

  • Scientific Field: Chemistry
  • Summary of the Application: The compound “2-ethoxy-4-[(1E)-(hydroxyimino)methyl]phenol” is used in the synthesis of 2-hydroxymethylphenols .
  • Methods of Application or Experimental Procedures: 2-Hydroxymethylphenols have been prepared in good yield by reduction with sodium borohydride of the precursor aldehydes, obtained regiospecifically from reaction of phenols with paraformaldehyde in toluene containing stannic chloride and tri-n-butylamine .
  • Results or Outcomes: The synthesis of 2-hydroxymethylphenols using this method is an improvement upon direct hydroxymethylation with paraformaldehyde .

General Use in Chemistry

  • Scientific Field: Chemistry
  • Summary of the Application: The compound “2-ethoxy-4-[(1E)-(hydroxyimino)methyl]phenol” is a type of phenol derivative . Phenol derivatives have a wide range of applications in chemistry, including as precursors for the synthesis of other compounds .
  • Methods of Application or Experimental Procedures: The specific methods of application can vary widely depending on the specific synthesis or reaction being performed .
  • Results or Outcomes: The outcomes can also vary widely, but in general, phenol derivatives like “2-ethoxy-4-[(1E)-(hydroxyimino)methyl]phenol” can be used to synthesize a wide range of other compounds .

General Use in Chemistry

  • Scientific Field: Chemistry
  • Summary of the Application: The compound “2-ethoxy-4-[(1E)-(hydroxyimino)methyl]phenol” is a type of phenol derivative . Phenol derivatives have a wide range of applications in chemistry, including as precursors for the synthesis of other compounds .
  • Methods of Application or Experimental Procedures: The specific methods of application can vary widely depending on the specific synthesis or reaction being performed .
  • Results or Outcomes: The outcomes can also vary widely, but in general, phenol derivatives like “2-ethoxy-4-[(1E)-(hydroxyimino)methyl]phenol” can be used to synthesize a wide range of other compounds .

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Various precautionary statements are also provided, including P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-ethoxy-4-[(E)-hydroxyiminomethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-2-13-9-5-7(6-10-12)3-4-8(9)11/h3-6,11-12H,2H2,1H3/b10-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZAMLLOELYKGDG-UXBLZVDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00425678
Record name 2-ethoxy-4-[(1E)-(hydroxyimino)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00425678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethoxy-4-[(1E)-(hydroxyimino)methyl]phenol

CAS RN

34184-93-5
Record name 2-ethoxy-4-[(1E)-(hydroxyimino)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00425678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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